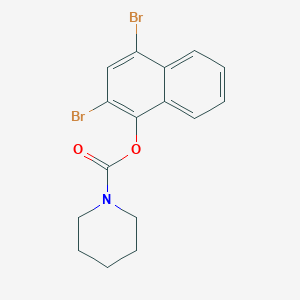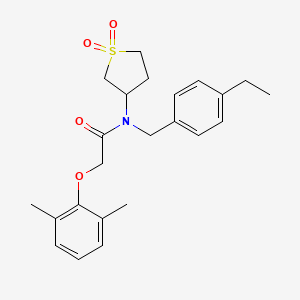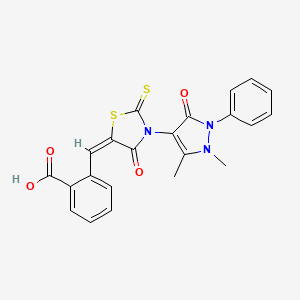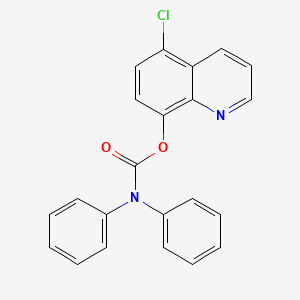![molecular formula C20H19NO4S2 B12136269 5-[(4-Hydroxy-3-methoxyphenyl)methylene]-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136269.png)
5-[(4-Hydroxy-3-methoxyphenyl)methylene]-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-[(4-Hydroxy-3-méthoxyphényl)méthylène]-3-[2-(4-méthoxyphényl)éthyl]-2-thioxo-1,3-thiazolidin-4-one est un composé organique complexe appartenant à la classe des thiazolidinones. Ce composé se caractérise par sa structure unique, qui comprend un cycle thiazolidinone, un groupe méthoxyphényle et un groupe hydroxyphényle. Il a suscité un intérêt dans divers domaines de la recherche scientifique en raison de ses activités biologiques et applications potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 5-[(4-Hydroxy-3-méthoxyphényl)méthylène]-3-[2-(4-méthoxyphényl)éthyl]-2-thioxo-1,3-thiazolidin-4-one implique généralement un processus en plusieurs étapes. Une méthode courante comprend la condensation de la 4-hydroxy-3-méthoxybenzaldéhyde avec la 2-(4-méthoxyphényl)éthylamine pour former une base de Schiff intermédiaire. Cet intermédiaire est ensuite mis à réagir avec l'acide thioglycolique sous reflux pour obtenir le composé thiazolidinone final. Les conditions de réaction nécessitent souvent l'utilisation d'un solvant tel que l'éthanol ou le méthanol et d'un catalyseur comme l'acide p-toluènesulfonique pour faciliter la réaction.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour contrôler avec précision les paramètres de réaction. L'utilisation de réactifs et de solvants de haute pureté, ainsi que des mesures de contrôle qualité strictes, garantissent la cohérence et la fiabilité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
La 5-[(4-Hydroxy-3-méthoxyphényl)méthylène]-3-[2-(4-méthoxyphényl)éthyl]-2-thioxo-1,3-thiazolidin-4-one subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de sulfoxydes ou de sulfones correspondants.
Réduction: Les réactions de réduction peuvent être réalisées en utilisant des agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à la réduction du cycle thiazolidinone.
Substitution: Les groupes méthoxy et hydroxy sur les cycles phényles peuvent subir des réactions de substitution avec des halogènes ou d'autres électrophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation: Permanganate de potassium en milieu acide ou peroxyde d'hydrogène en présence d'un catalyseur.
Réduction: Borohydrure de sodium dans le méthanol ou hydrure de lithium et d'aluminium dans l'éther.
Substitution: Halogénation en utilisant du brome ou du chlore en présence d'un catalyseur acide de Lewis.
Principaux produits formés
Oxydation: Sulfoxydes et sulfones.
Réduction: Dérivés thiazolidinone réduits.
Substitution: Dérivés phényles halogénés.
Applications De Recherche Scientifique
Chimie: Utilisé comme élément de base pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie: Investigué pour ses propriétés antimicrobiennes et antifongiques potentielles.
Médecine: Exploré pour son activité anticancéreuse, en particulier contre les cellules cancéreuses du sein, en raison de sa capacité à inhiber des enzymes et des voies spécifiques impliquées dans la prolifération des cellules cancéreuses.
Industrie: Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action de la 5-[(4-Hydroxy-3-méthoxyphényl)méthylène]-3-[2-(4-méthoxyphényl)éthyl]-2-thioxo-1,3-thiazolidin-4-one implique son interaction avec diverses cibles moléculaires et voies:
Cibles moléculaires: Le composé peut se lier à des enzymes et des récepteurs impliqués dans la signalisation cellulaire et le métabolisme, telles que les kinases et les protéases.
Voies impliquées: Il peut inhiber les voies liées à la prolifération cellulaire, l'apoptose et l'inflammation, exerçant ainsi ses effets biologiques.
Mécanisme D'action
The mechanism of action of 5-[(4-Hydroxy-3-methoxyphenyl)methylene]-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in cell signaling and metabolism, such as kinases and proteases.
Pathways Involved: It may inhibit pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-Hydroxy-2-(4-hydroxy-3-méthoxyphényl)-3,7,8-triméthoxy-4H-chromén-4-one
- 5-Hydroxy-2-(3'-hydroxy-4-méthoxyphényl)-3,6,7'-triméthoxychromén-4-one (casticine)
- 5,12-Dihydroxy-2,6,7,13-tétraméthoxyflavone
Unicité
Comparée à des composés similaires, la 5-[(4-Hydroxy-3-méthoxyphényl)méthylène]-3-[2-(4-méthoxyphényl)éthyl]-2-thioxo-1,3-thiazolidin-4-one se distingue par sa structure cyclique thiazolidinone unique, qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C20H19NO4S2 |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H19NO4S2/c1-24-15-6-3-13(4-7-15)9-10-21-19(23)18(27-20(21)26)12-14-5-8-16(22)17(11-14)25-2/h3-8,11-12,22H,9-10H2,1-2H3/b18-12- |
Clé InChI |
YSMIZFLAQUHFGC-PDGQHHTCSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/SC2=S |
SMILES canonique |
COC1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12136186.png)

![2-[2-Amino-5-(2-bromophenoxy)-6-methylpyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol](/img/structure/B12136197.png)

![2-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12136209.png)


![1-Phenyl-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12136224.png)

![3-Thiazolidineacetic acid, 5-[(2E)-2-methyl-3-phenyl-2-propen-1-ylidene]-4-oxo-2-thioxo-, propyl ester, (5Z)-](/img/structure/B12136232.png)
![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B12136248.png)
![(5Z)-2-[(2-chlorophenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12136255.png)


